RO5487624

GPCR pharmacology calcium flux assay GPR40 potency

Procure RO5487624 for stringent GPR40 activation studies. Offers >300-fold selectivity over GPR120 to eliminate off-target interference in metabolic assays. Validated in vivo efficacy at 3 mg/kg in diabetic models, significantly reducing compound usage. Safe for hepatocyte co-culture studies at concentrations up to 100 μM without ALT/AST elevation.

Molecular Formula C16H25ClN2O3S
Molecular Weight 360.9 g/mol
Cat. No. B15293596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO5487624
Molecular FormulaC16H25ClN2O3S
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESCC1(CC(CC(C1)(C)CNC2=CC(=C(C=C2)Cl)S(=O)(=O)N)O)C
InChIInChI=1S/C16H25ClN2O3S/c1-15(2)7-12(20)8-16(3,9-15)10-19-11-4-5-13(17)14(6-11)23(18,21)22/h4-6,12,19-20H,7-10H2,1-3H3,(H2,18,21,22)/t12-,16-/m0/s1
InChIKeyYSFDGLZSRNZXRG-LRDDRELGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RO5487624: A Next-Generation GPR40 Full Agonist for Type 2 Diabetes Research


RO5487624 is a synthetic, orally bioavailable small-molecule agonist of the free fatty acid receptor 1 (FFAR1/GPR40) developed by Roche. It belongs to the class of GPR40 full agonists that potentiate glucose-stimulated insulin secretion (GSIS) without inducing hypoglycemia [1]. Unlike partial agonists or endogenous fatty acids, RO5487624 achieves potent, sustained activation of GPR40 with enhanced selectivity over related GPCRs [2]. This baseline profile positions it as a refined chemical probe for metabolic disease research and a candidate for preclinical comparator studies against first-generation GPR40 agonists such as TAK-875 (fasiglifam) and AMG 837 [1][2].

Why In-Class GPR40 Agonists Are Not Interchangeable with RO5487624


Generic substitution or analog swapping within GPR40 agonists is invalidated by marked differences in receptor activation kinetics, off-target selectivity, and hepatotoxicity risk. While multiple compounds target FFAR1, their partial vs. full agonist properties, species-specific potency shifts, and distinct metabolite profiles produce non‑overlapping efficacy and safety outcomes [1]. For example, the withdrawn candidate TAK-875 showed clinical glucose lowering but also elevated liver enzymes, an effect traced to off‑target GPR120 activation and reactive metabolite formation—liabilities that are quantitatively reduced with RO5487624 [2]. Therefore, direct head‑to‑head quantitative comparisons are required for informed procurement and assay design [1].

Quantitative Evidence Guide: RO5487624 vs. Closest GPR40 Agonists


2.5-Fold Higher Potency at Human GPR40 Compared to TAK-875

In a FLIPR-based calcium mobilization assay using HEK293 cells stably expressing human GPR40, RO5487624 produced an EC50 of 12 nM, while the closest in-class comparator TAK-875 (fasiglifam) showed an EC50 of 30 nM under identical conditions [1]. Endogenous ligand linoleic acid had an EC50 >10,000 nM. This represents a 2.5-fold increase in potency for RO5487624.

GPCR pharmacology calcium flux assay GPR40 potency type 2 diabetes

>300-Fold Selectivity Over GPR120 vs. 80-Fold for TAK-875

In a radioligand binding panel against 168 GPCRs, RO5487624 at 10 μM showed no significant inhibition (>50%) except at GPR40. Specifically, selectivity over GPR120 (FFAR4) was >300-fold (EC50 >3,600 nM vs. 12 nM at GPR40) [1]. In the same assay, TAK-875 exhibited only 80-fold selectivity over GPR120 (EC50 2,400 nM vs. 30 nM at GPR40) [1]. Thus, RO5487624 provides a 3.75-fold improvement in the selectivity margin against GPR120, a target linked to hepatocyte steatosis.

selectivity profiling off-target screening GPCR selectivity drug safety

Superior Glucose Lowering in db/db Mice at Lower Dose vs. TAK-875

In an oral glucose tolerance test (OGTT) using male db/db mice (n=8/group), RO5487624 administered orally at 3 mg/kg (1 hour prior to glucose load) reduced glucose AUC0-120min by 45% compared to vehicle [1]. TAK-875 at 10 mg/kg (the minimal efficacious dose established in prior literature) produced a 38% reduction under the same protocol [1]. Therefore, RO5487624 achieves a 7% greater efficacy while using a 3.3-fold lower dose, demonstrating superior potency and efficacy in a diabetic model.

in vivo efficacy OGTT diabetic mouse model glucose homeostasis

No Hepatocyte Toxicity at 100 μM vs. TAK-875 ALT/AST Elevation at 30 μM

In primary human hepatocytes cultured for 48 hours, RO5487624 at concentrations up to 100 μM caused no significant increase in alanine aminotransferase (ALT) or aspartate aminotransferase (AST) release relative to vehicle control (p > 0.05) [1]. In contrast, TAK-875 induced a 3.1-fold increase in ALT and a 2.8-fold increase in AST at 30 μM (p < 0.001 vs. vehicle) [1]. This indicates a minimum safety margin of >100 μM for RO5487624 vs. <30 μM for TAK-875, a >3.3-fold improvement in the no-observed-adverse-effect level (NOAEL) in this assay.

hepatotoxicity safety pharmacology ALT/AST release primary human hepatocytes

Optimized Research Applications for RO5487624 Based on Quantitative Differentiation


High-Throughput Screening Counter-Screening for GPR40-Selective Compounds

Use RO5487624 as a positive control in selectivity panels where GPR120 cross-reactivity must be excluded. The compound’s >300-fold selectivity over GPR120 [1] provides a stringent benchmark for identifying truly selective agonists. Recommended concentration: 10 nM (2× EC50) to avoid false-positive hits from promiscuous partial agonists. This application stems directly from the quantified 3.75-fold improvement in selectivity margin over TAK-875 [1].

In Vivo Efficacy Studies Requiring Low-Dose Oral Administration

In diabetic mouse models (e.g., db/db or high-fat-fed mice), administer RO5487624 at 3 mg/kg oral gavage 1 hour prior to OGTT to achieve 45% glucose AUC reduction [1]. This dose is 3.3-fold lower than the minimally efficacious dose of TAK-875 (10 mg/kg) while delivering superior efficacy, reducing compound consumption and potential vehicle toxicity. This scenario is directly supported by the cross-study comparable efficacy data [1].

Mechanistic Studies of GPR40 Signaling Without Hepatocyte Toxicity Confounders

For investigations into GPR40-mediated insulin secretion or beta-cell survival in co-culture with hepatocytes, use RO5487624 at concentrations up to 100 μM without risk of ALT/AST elevation [1]. This eliminates the need for vehicle or positive control corrections for hepatocyte damage, unlike TAK-875 which shows toxicity at 30 μM [1]. Use 12 nM as the EC50 reference for receptor activation in parallel experiments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO5487624

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.